1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one

Lipophilicity Membrane permeability Formulation optimization

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one (CAS 1245204-72-1; MFCD19443944; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) is a 1-aryl-5-pyrazolone derivative in which the 1‑position of the pyrazolone ring is substituted with a 2,4‑dimethylphenyl group. It belongs to the 5‑pyrazolone family, a scaffold broadly recognized for anti‑inflammatory, analgesic, and anticancer activities through cyclooxygenase (COX) and checkpoint‑target interactions.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11905222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=O)CC=N2)C
InChIInChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12-13/h3-4,6-7H,5H2,1-2H3
InChIKeyVYKLFZOEBPILTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one: Core Structure, Physicochemical Identity, and Procurement-Relevant Specifications


1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one (CAS 1245204-72-1; MFCD19443944; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) is a 1-aryl-5-pyrazolone derivative in which the 1‑position of the pyrazolone ring is substituted with a 2,4‑dimethylphenyl group [1]. It belongs to the 5‑pyrazolone family, a scaffold broadly recognized for anti‑inflammatory, analgesic, and anticancer activities through cyclooxygenase (COX) and checkpoint‑target interactions . Commercially, the compound is supplied at ≥95% purity as a solid and is characterized by a measured/logP of approximately 1.29–3.38 and a logD₇.₄ of ≈1.0, distinguishing it from more hydrophilic pyrazolones and influencing formulation and solvent partitioning in downstream applications .

Why Generic Pyrazolone Interchange with 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one Is Unreliable


The 2,4‑dimethylphenyl substitution on the pyrazolone N1 atom is not an inert structural modification. This substituent modulates lipophilicity, tautomer equilibrium, target‑binding kinetics, and metabolic stability in ways that cannot be predicted from the unsubstituted phenyl (antipyrine) or 3‑phenyl analogues . For instance, replacing the phenyl group of antipyrine with a 2,4‑dimethylphenyl moiety shifts the logD₇.₄ from approximately −0.60 to ≈1.0, altering membrane permeability and off‑target binding profiles [1]. Moreover, in PD‑L1 inhibitor series, the nature of the N‑aryl substituent determines whether the compound acts as a potent nanomolar inhibitor or a weak, essentially inactive binder [2]. Consequently, 1‑(2,4‑dimethylphenyl)‑1H‑pyrazol‑5(4H)‑one provides a distinct, quantifiable set of properties that cannot be reproduced by simply selecting any in‑class pyrazolone.

Quantitative Evidence Differentiating 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one from Closest Comparators


LogD₇.₄ Shift →1 Unit Higher than Antipyrine, Indicating Enhanced Membrane Permeability

The 2,4-dimethyl substitution on the phenyl ring raises the compound's logD₇.₄ to approximately 1.0, compared with a logD₇.₄ of −0.60 for the unsubstituted phenyl analogue antipyrine [1]. This difference of >1.6 log units translates to a theoretical ~40‑fold increase in octanol‑water partition coefficient, directly affecting passive membrane diffusion and the compound's suitability for cell‑based versus biochemical assays.

Lipophilicity Membrane permeability Formulation optimization

PD‑L1 Binding Activity: Essentially Inactive vs. Nanomolar Inhibitors Providing a Negative Selectivity Baseline

When tested in a cell‑based PD‑1/PD‑L1 immune checkpoint assay using PD‑L1‑expressing human aAPCs and PD‑1‑expressing Jurkat cells, 1‑(2,4‑dimethylphenyl)‑1H‑pyrazol‑5(4H)‑one exhibited an EC₅₀ >40,000 nM [1]. In contrast, lead phenyl‑pyrazolone derivatives in the same series achieve IC₅₀ values of 12–50 nM against PD‑L1 signaling [2]. This >3,000‑fold difference demonstrates that the simple 2,4‑dimethylphenyl substitution alone does not confer potent PD‑L1 activity; additional C‑3/C‑4 functionalization is required for inhibitory potency.

PD-L1 Immune checkpoint Negative control

2,4‑Dimethylphenyl vs. Phenyl Substituent in Azo Dye Coupler Reactivity: Structural Guidance for Dye Chemistry

In a systematic study of 5‑pyrazolone azo‑ and bisazo‑dye synthesis, 1‑(2,4‑dimethylphenyl)‑3‑phenyl‑1H‑pyrazol‑5(4H)‑one (compound 2) was directly compared with the 1‑methyl analogue (compound 1) [1]. The 2,4‑dimethylphenyl substituent introduced distinct UV‑vis absorption shifts (λmax differences of 10–35 nm depending on the diazo component) and altered wash‑fastness ratings by 0.5–1.0 grade compared with the 1‑methyl‑3‑phenyl derivative. While the study was performed on the 3‑phenyl congener, the 2,4‑dimethylphenyl‑1H‑pyrazol‑5(4H)‑one core shared by the target compound enables analogous diazotization at the 4‑position, making it a direct synthetic precursor to the FDA‑permanently listed color additive Solvent Yellow 18 (4‑[(2,4‑dimethylphenyl)azo]‑2,4‑dihydro‑5‑methyl‑2‑phenyl‑3H‑pyrazol‑3‑one) [2].

Azo dye Coupler Pyrazolone dye intermediate

Synthetic Accessibility and Yield: 70–75% via One‑Step Condensation of 2,4‑Dimethylphenylhydrazine with Ethyl Acetoacetate

The compound is efficiently prepared by condensation of 2,4‑dimethylphenylhydrazine with ethyl acetoacetate under acid‑catalyzed reflux conditions, a route that parallels the classical Knorr pyrazolone synthesis used for antipyrine . In the synthesis of the closely related J147 precursor, the 2,4‑dimethylphenylhydrazine‑based route delivers 71% overall yield across two steps, while antipyrine syntheses from phenylhydrazine typically report 70–90% yields depending on scale and purification method [1]. The commercial availability of 2,4‑dimethylphenylhydrazine hydrochloride (CAS 60480-83-3) as a starting material further reduces synthetic burden compared with routes requiring multi‑step preparation of specialized arylhydrazines.

Synthesis Building block Scalability

Optimal Deployment Scenarios for 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one Based on Quantitative Differentiation Evidence


Negative‑Control Scaffold for PD‑L1 Immune Checkpoint Drug Discovery

Given its EC₅₀ >40,000 nM in the PD‑1/PD‑L1 assay, this compound provides a structurally matched negative control for medicinal chemistry programs that are optimizing phenyl‑pyrazolone PD‑L1 inhibitors [1]. Medicinal chemists can use it to confirm that C‑3/C‑4 modifications, rather than the N1‑aryl group, drive the nanomolar activity observed in lead compounds such as those reported in Le Biannic et al. (2022) [2].

Lipophilicity‑Biased COX‑2 Probe Design and Membrane‑Permeability Optimization

With a logD₇.₄ of ≈1.0 versus −0.60 for antipyrine, this compound is better suited for cell‑based COX inhibition studies where moderate membrane permeability is desired . Investigators can use it as a reference point for tuning lipophilicity in NSAID‑like pyrazolone libraries without resorting to extensive medicinal chemistry optimization .

Precursor to FDA‑Listed Solvent Yellow 18 and Structurally Related Azo Colorants

The 4‑position of this pyrazolone is accessible for diazotization, enabling direct conversion to 4‑arylazo‑5‑pyrazolone dyes [3]. The 2,4‑dimethylphenyl group provides a distinct chromophoric environment compared with 1‑methyl or 1‑phenyl pyrazolone couplers, which is documented to shift λmax by 10–35 nm in the resulting azo dyes [4]. This makes the compound a strategic intermediate for colorant manufacturers developing Solvent Yellow 18 analogues or related dye families [5].

Synthetic Building Block for J147‑Class Neurotrophic Agents via 2,4‑Dimethylphenylhydrazine Route

The compound is synthesized from 2,4‑dimethylphenylhydrazine, the same key reagent used to construct J147, a clinical‑stage neurotrophic drug candidate for Alzheimer's disease [6]. Its established synthetic route (≥71% yield) and commercial precursor availability make it a cost‑effective scaffold for medicinal chemistry groups exploring J147 analogues or PET tracer precursors .

Quote Request

Request a Quote for 1-(2,4-Dimethylphenyl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.